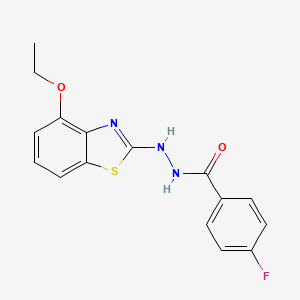

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with a benzothiazole core, such as N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide, are often used in diverse scientific research . Their applications span various fields, ranging from pharmaceuticals to material science, owing to their unique properties and potential for innovation.

Molecular Structure Analysis

The molecular structure of similar compounds shows a benzothiazole core with various functional groups attached to it . These functional groups can greatly influence the properties of the compound, including its reactivity, polarity, and stability .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the functional groups present in the molecule. They can undergo a variety of organic reactions, including nucleophilic substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the nature and position of the substituents on the benzothiazole core . For instance, the presence of an ethoxy group and a fluorobenzohydrazide group in N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide would likely impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including structures similar to N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide, have significant anticancer properties. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer agents due to their ability to inhibit DNA synthesis and induce cell death pathways in cancerous cells (Osmaniye et al., 2018).

Alzheimer's Disease Imaging

Benzothiazole derivatives have been investigated as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Studies show that these compounds exhibit high affinity for β-amyloid aggregates and have the potential for use in PET imaging to detect Alzheimer's disease in the brain (Cui et al., 2012).

Antimicrobial Activity

New pyridine derivatives incorporating benzothiazole have been synthesized and demonstrated variable and modest antimicrobial activities against a range of bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Fluorescence Study and Materials Science

Benzothiazole-based compounds have also been investigated for their fluorescence properties. Studies include the synthesis and fluorescence efficiency of benzothiazole derivatives for potential applications in materials science, such as the development of new fluorescent materials for various technological applications (Mahadevan et al., 2014).

Neuroprotective and Anticonvulsant Effects

Some derivatives have been evaluated for their anticonvulsant and neuroprotective effects, showcasing the potential for development into therapeutic agents for neurological conditions. Specific compounds have demonstrated promising results in protecting against nerve damage and seizures (Hassan et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide are currently unknown. The compound belongs to the class of benzothiazoles, which are known to interact with a variety of biological targets

Mode of Action

Benzothiazoles are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, and disrupting cellular processes

Biochemical Pathways

Benzothiazoles are known to affect a variety of biochemical pathways, including those involved in bacterial growth and proliferation

Result of Action

Benzothiazoles are known to have a variety of effects, including antimicrobial, antifungal, and antitumor activities

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s activity

Eigenschaften

IUPAC Name |

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-2-22-12-4-3-5-13-14(12)18-16(23-13)20-19-15(21)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDRAWSJBALWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2800366.png)

![3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B2800367.png)

![1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2800368.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B2800375.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2800381.png)

![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2800382.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2800383.png)

![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)